Home > Products > Building Blocks P296 > 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine - 944903-06-4

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-1443393
CAS Number: 944903-06-4
Molecular Formula: C5H2BrClN4
Molecular Weight: 233.453
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a halogenated heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. While not naturally occurring, this compound serves as a crucial building block in organic synthesis, particularly for developing various biologically active molecules. Its significance in scientific research stems from the pyrazolo[3,4-d]pyrimidine core structure, known for its diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties [].

3-Bromo-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Compound Description: This compound is a nucleoside analog. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. Additionally, both possess a bromine substituent at the 3-position. The key difference lies in the presence of a 2-deoxy-β-D-erythro-pentofuranosyl group and two amine groups at the 4 and 6 positions in this compound, while 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has a chlorine atom at the 6 position. []

3-Bromo-4-chloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine

Compound Description: This compound serves as a synthetic intermediate in the preparation of pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine and has both bromine at the 3-position and chlorine at the 4-position. The difference lies in the presence of a 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl group at the N1 position in this compound. []

4-Chloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine

Compound Description: This compound is used as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure and the chlorine atom at the 4-position with 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine. The distinction lies in the presence of a 2,3,5-tri-O-acetyl-β-D-ribofuranosyl group at the N1 position in this compound, while 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has a bromine atom at the 3-position. []

Overview

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound features a fused bicyclic structure consisting of both pyrazole and pyrimidine rings, characterized by the presence of bromine and chlorine substituents. Its molecular formula is C5H2BrClN4C_5H_2BrClN_4 with a molecular weight of 233.45 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Source

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can be sourced from various chemical suppliers, including Sigma-Aldrich and Cancer Research Chemicals, which offer it for research purposes. The compound is also listed in databases such as PubChem, where detailed chemical properties and safety data are provided.

Classification

This compound is classified as a heterocyclic aromatic compound due to its cyclic structure containing multiple nitrogen atoms. It falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their biological activity and potential use in drug development.

Synthesis Analysis

Methods

The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance:

  • Starting Materials: The synthesis often begins with 3-amino-4-bromo-5-chloropyrazole.
  • Cyclization Conditions: The reaction is usually conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate cyclization.

Technical Details

In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.

Molecular Structure Analysis

Structure

The molecular structure of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can be represented using various structural formulas:

  • Molecular Formula: C5H2BrClN4C_5H_2BrClN_4
  • InChI Key: JDCZEEPZRFHXRY-UHFFFAOYSA-N
  • Canonical SMILES: Clc1ncc2c(Br)n[nH]c2n1

Data

The structural analysis reveals a fused bicyclic system that is significant for its biological activity. The presence of halogen substituents (bromine and chlorine) contributes to its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can participate in several types of chemical reactions:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to form various derivatives.
  • Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.

Technical Details

These reactions are often facilitated by specific catalysts or reagents that promote the desired transformation while maintaining the integrity of the pyrazolo[3,4-d]pyrimidine structure.

Mechanism of Action

The mechanism of action for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets within biological systems. Notably:

  • Cyclin-dependent Kinase Inhibition: This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.

By binding to the active site of CDK2, it disrupts enzyme activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

PropertyValue
Molecular Weight233.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Chemical Properties

PropertyValue
Molecular FormulaC5H2BrClN4C_5H_2BrClN_4
IUPAC Name3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
HPLC Purity>95%

These properties indicate that the compound is stable under standard laboratory conditions but may require specific handling due to the presence of halogen substituents.

Applications

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific applications:

  • Medicinal Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
  • Biological Research: The compound has shown promise as a bioactive molecule with inhibitory effects on certain enzymes and receptors.
  • Pharmaceutical Development: Research indicates its potential use as an anticancer agent targeting specific kinases involved in cancer cell proliferation.
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its striking structural resemblance to purine nucleobases. This bicyclic system consists of a pyrazole ring fused with a pyrimidine ring at the [3,4-d] position, creating a planar, electron-rich heteroaromatic system. Its significance stems from its ability to mimic the adenine moiety of adenosine triphosphate (ATP), enabling competitive binding at the active sites of diverse kinases and other ATP-utilizing enzymes [3] [6]. This bioisosteric relationship underpins the scaffold’s broad pharmacological potential, including applications in oncology, immunology, and infectious disease therapeutics. The scaffold’s synthetic versatility allows for targeted modifications at multiple positions (N-1, C-3, C-4, C-6), enabling fine-tuning of electronic properties, solubility, and binding interactions. Halogenation, particularly at the C-3 and C-6 positions as in 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, introduces unique physicochemical and biological properties, making it a critical intermediate for developing potent enzyme inhibitors [1] [6].

Structural and Electronic Properties of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines exhibit distinctive structural and electronic characteristics essential for their biological activity. The bicyclic core is inherently planar, facilitating π-π stacking interactions within enzyme binding pockets. The electron distribution within the ring system is polarized, with the pyrimidine nitrogen atoms acting as hydrogen bond acceptors, while the N-1 hydrogen (in the 1H-tautomeric form) serves as a hydrogen bond donor. This tautomer is predominant and biologically relevant [3] [6]. Introduction of halogen atoms at C-3 and C-6 significantly alters this electronic landscape:

  • Steric and Electronic Effects: The bromine atom at C-3 is relatively large (van der Waals radius ~1.85 Å) and polarizable. It exerts both a significant steric influence and an electron-withdrawing inductive effect (-I), reducing electron density at C-3 and influencing the adjacent N-2 and C-4 positions. The chlorine atom at C-6 is smaller (van der Waals radius ~1.75 Å) but also electron-withdrawing, further decreasing electron density in the pyrimidine ring and enhancing the hydrogen bond-accepting potential of N-7 [4] [7] [10].
  • Tautomeric Equilibrium: While the 1H-tautomer is favored, halogenation can subtly influence tautomeric preferences. The electron-withdrawing halogens stabilize the 1H-form by slightly reducing the electron density at N-2, making protonation at N-1 more favorable [3].
  • Molecular Interactions: The bromine atom provides a site for halogen bonding interactions with electron-rich protein residues (e.g., carbonyl oxygens, histidine imidazole rings), while the chlorine can engage in weaker halogen bonding or hydrophobic contacts. Both halogens enhance the overall lipophilicity of the molecule [3] [10].
  • Acid-Base Behavior: The scaffold exhibits weak basicity. The most basic site is typically N-7 in the pyrimidine ring (predicted pKa ~4.2), meaning the molecule exists predominantly in its neutral form under physiological conditions [4] [10].

Table 1: Physicochemical Properties of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

PropertyValueDescription/Implication
Molecular FormulaC₅H₂BrClN₄Core structure with two halogen substituents
Molecular Weight233.45 g/molLow molecular weight suitable for lead optimization
Melting Point>189°C (decomposes)Indicates high crystalline stability
Density2.128 ± 0.06 g/cm³ (Predicted)High density characteristic of halogenated heterocycles
Calculated LogP (iLOGP)1.34Moderate lipophilicity, amenable to medicinal chemistry optimization
Topological PSA54.46 ŲModerate polarity, suggesting potential for cell permeability
Solubility (ESOL Pred.)0.0259 mg/mL (96.5 μM)Moderate aqueous solubility; may require formulation aids
pKa (Predicted)~4.20Weakly basic, neutral at physiological pH

The solubility profile warrants careful consideration during drug development. While moderately soluble in DMSO and methanol, its aqueous solubility is limited, often necessitating structural modifications (e.g., introduction of hydrophilic groups on the N-1 position or via further substitution of the halogens) for biological testing in aqueous media [4] [8]. Computational models predict moderate gastrointestinal absorption and potential blood-brain barrier permeability, suggesting possible utility in targeting CNS targets, although experimental verification is required [10].

Significance of Halogen Substitution in Heterocyclic Chemistry

Halogen atoms, particularly bromine and chlorine, are pivotal substituents in medicinal chemistry due to their unique combination of steric bulk, electronic effects, and participation in specific molecular interactions. Their incorporation into pyrazolo[3,4-d]pyrimidines like the 3-bromo-6-chloro derivative serves multiple strategic purposes:

  • Electronic Modulation: Bromine and chlorine are moderately strong σ-electron-withdrawing groups (-I effect). This decreases electron density within the heterocyclic core, enhancing its ability to accept hydrogen bonds from key amino acid residues (e.g., backbone NH groups in kinase hinge regions) and potentially improving binding affinity. However, they are weak π-donors, minimizing resonance effects that could disrupt planarity [3] [6].
  • Halogen Bonding: Bromine, with its larger size and greater polarizability compared to chlorine, is a superior halogen bond donor. Halogen bonding is a directional interaction (R-X···Y, where X=Br, Cl and Y=O, N, S, π-system) with a bond angle typically near 180°. This interaction can significantly enhance ligand-protein binding affinity and selectivity. For instance, a bromine atom positioned at C-3 can form a favorable halogen bond with a carbonyl oxygen in the ATP-binding pocket of a kinase [3] [6].
  • Steric Blocking/Metabolic Protection: The bulk of bromine can shield reactive positions on the ring (e.g., C-5) from oxidative metabolic degradation, potentially improving metabolic stability. Halogens also block susceptible sites from cytochrome P450-mediated oxidation [3] [10].
  • Orthogonal Reactivity for Synthesis: Halogens are excellent synthetic handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). Bromine at C-3 is generally more reactive than chlorine at C-6 in Pd(0)-catalyzed reactions due to differences in C-X bond strength (C-Br ~276 kJ/mol, C-Cl ~397 kJ/mol) and transmetallation kinetics. This differential reactivity allows for sequential, regioselective functionalization—bromine can be replaced first under mild conditions, leaving the less reactive chlorine for subsequent modification under harsher conditions or for different transformations (e.g., nucleophilic substitution with amines) [1] [4] [6]. This is a key advantage of 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine as a versatile building block.
  • Lipophilicity Enhancement: Halogens increase the overall lipophilicity (LogP) of the molecule, which can be crucial for penetrating cell membranes or interacting with hydrophobic regions of target proteins. The bromine atom contributes more significantly to lipophilicity than chlorine [3] [10].

Table 2: Roles of Halogen Substituents in Pyrazolo[3,4-d]pyrimidine Bioactivity

Halogen PositionKey RolesImpact on Drug Design
Bromine at C-3- Strong halogen bond donor- Enhances lipophilicity- Site for cross-coupling- Metabolic blocking- Improves target binding affinity via specific interactions- Increases cell permeability- Enables diverse SAR exploration via coupling chemistry
Chlorine at C-6- Moderate electron withdrawal- Weaker halogen bond donor- Site for nucleophilic substitution- Metabolic stability- Modulates electronic properties of pyrimidine ring- Can be displaced by amines to access critical hinge-binding motifs- Balances reactivity and stability

The strategic placement of different halogens (Br at C-3, Cl at C-6) creates a multifunctional intermediate where each halogen can be addressed selectively using orthogonal chemical reactions, maximizing synthetic efficiency in generating diverse libraries for structure-activity relationship (SAR) studies [1] [4] [6].

Role of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine in Medicinal Chemistry

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: 944903-06-4) is primarily valued as a highly versatile synthetic intermediate for constructing biologically active molecules, particularly kinase inhibitors. Its significance stems directly from the combined properties of the pyrazolo[3,4-d]pyrimidine core and the strategically positioned halogen atoms:

  • Precursor to Kinase Inhibitors: This compound serves as a key starting material for synthesizing derivatives targeting tyrosine kinases, notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The standard synthetic route involves sequential displacement of the halogens:
  • C-6 Chlorine Displacement: The C-6 chlorine is susceptible to nucleophilic aromatic substitution (SNAr) with primary or secondary amines (e.g., anilines, alkylamines), yielding 6-amino-3-bromo derivatives. The amino group introduced at C-6 is critical as it mimics the exocyclic amino group of adenine, forming essential hydrogen bonds in the hinge region of kinase ATP-binding sites [1] [6].
  • C-3 Bromine Functionalization: The C-3 bromine can then undergo palladium-catalyzed cross-coupling (e.g., Suzuki with arylboronic acids, Sonogashira with terminal alkynes, Buchwald-Hartwig with amines) to introduce diverse hydrophobic or hydrophilic substituents. These groups are designed to extend into hydrophobic regions I or II of the kinase ATP-binding pocket or towards solvent-exposed regions, modulating potency, selectivity, and physicochemical properties [1] [6].For example, derivatives synthesized from this core have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and mutant forms (e.g., EGFRL858R, EGFRT790M), which are common in non-small cell lung cancer (NSCLC) and associated with resistance to earlier generation TKIs [1] [6].
  • Overcoming Kinase Inhibitor Resistance: Resistance mutations (like EGFRT790M) often involve a "gatekeeper" residue mutation that sterically hinders binding or increases ATP affinity. Pyrazolo[3,4-d]pyrimidine derivatives, designed using the 3-bromo-6-chloro intermediate, can incorporate specific substituents (e.g., acrylamides targeting Cys797 in EGFRT790M) to form covalent adducts or optimized hydrophobic groups that better accommodate the mutated binding pocket, thereby overcoming resistance [1] [6]. Compound 12b from [1], derived from a similar halogenated precursor, exhibited potent activity against EGFRWT (IC₅₀ = 0.016 µM) and EGFRT790M (IC₅₀ = 0.236 µM), along with significant anti-proliferative effects in cancer cell lines (IC₅₀ = 8.21 µM in A549 lung cancer cells).

  • Inducer of Apoptosis and Cell Cycle Arrest: Beyond direct kinase inhibition, derivatives synthesized from this core have shown mechanistic effects characteristic of anticancer agents. Flow cytometry studies on compounds like 12b revealed induction of apoptosis (evidenced by increased BAX/Bcl-2 ratio) and cell cycle arrest in the S and G2/M phases in treated cancer cells [1].

  • Molecular Docking and Rational Design: The core structure serves as an anchor in molecular docking studies against kinase targets (e.g., EGFRWT, EGFRT790M). The planar pyrazolopyrimidine moiety docks into the adenine pocket, forming key hydrogen bonds, while the C-3 and C-6 substituents project into adjacent regions. The bromine atom itself can sometimes participate in halogen bonding interactions within the binding site in the initial halogenated intermediate or in derivatives where it is retained [1].

Table 3: Medicinal Chemistry Applications of Derivatives Synthesized from 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

Target KinaseDerivative Structural FeaturesReported Biological ActivityKey SAR Insights
EGFR (Wild Type & Mutant T790M)C-6: Aniline derivatives; C-3: Aryl/Heteroaryl via Suzuki couplingIC₅₀ = 0.016 µM (EGFRWT); IC₅₀ = 0.236 µM (EGFRT790M) [1]Bulky hydrophobic groups at C-3 enhance mutant potency; C-6 aniline meta-substitutions improve selectivity
VEGFR-2C-6: Arylamino; C-3: Hydrazone or substituted phenylSignificant inhibition in low micromolar range [6]Electron-donating groups on C-3 phenyl boost VEGFR-2 affinity
Dual EGFR/VEGFRC-6: Aminophenyl; C-3: Acrylamide for covalent bindingDual inhibition; anti-angiogenic & anti-proliferative effects [6]Acrylamide at C-3 enables covalent targeting of cysteine residues

Properties

CAS Number

944903-06-4

Product Name

3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

3-bromo-6-chloro-2H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C5H2BrClN4

Molecular Weight

233.453

InChI

InChI=1S/C5H2BrClN4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)

InChI Key

HITNWCAUPNRMES-UHFFFAOYSA-N

SMILES

C1=NC(=NC2=NNC(=C21)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.